4-[2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
Description
The compound 4-[2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a sulfonamide derivative featuring a pyrimidine ring, a tetrahydro-1(2H)-pyrazine scaffold, and a methylsulfanyl-substituted butanoyl chain. The pyrimidine and sulfonamide moieties are common in pharmaceuticals, as seen in sulfamethazine, a well-studied sulfa drug . The methylsulfanyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability .
Properties
Molecular Formula |
C17H30N6O3S2 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
4-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methylsulfanylbutanoyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C17H30N6O3S2/c1-13-12-14(2)19-17(18-13)20-15(6-11-27-5)16(24)22-7-9-23(10-8-22)28(25,26)21(3)4/h12,15H,6-11H2,1-5H3,(H,18,19,20) |
InChI Key |
JLPKGKRHUXBUAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(CCSC)C(=O)N2CCN(CC2)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Key Differences
The table below compares the target compound with structurally related sulfonamide derivatives:
Bioactivity and Mechanism of Action
- Structural Clustering and Activity : Compounds with 4,6-dimethylpyrimidine cores (e.g., sulfamethazine) cluster into groups with similar bioactivity profiles, such as antimicrobial or dihydrofolate reductase (DHFR) inhibition . The target compound’s pyrimidine and sulfonamide groups suggest analogous mechanisms, while its tetrahydro-pyrazine ring may confer unique binding interactions .
Pharmacokinetic and Metabolic Comparisons
- Sulfamethazine : Rapidly metabolized to N⁴-acetylsulfamethazine (t₁/₂ = 0.8 days) and excreted via urine (~78%) and feces (~18%) .
- Target Compound : Predicted to undergo hepatic acetylation or oxidation due to the methylsulfanyl group. The tetrahydro-pyrazine ring may slow renal clearance, extending half-life compared to sulfamethazine .
- N⁴-Glucose Conjugation : Observed in sulfamethazine metabolites , this pathway may also apply to the target compound, depending on substituent accessibility.
Research Findings and Implications
Metabolic Stability
- Desamino Metabolites: Sulfamethazine forms desaminosulfamethazine, which has a prolonged t₁/₂ (3.7–9.1 days) due to reduced polarity . The target compound’s methylsulfanyl group could similarly lead to persistent metabolites.
- Tissue Distribution : Sulfamethazine residues in swine tissues drop below 0.1 ppm after 10 days . The target compound’s higher lipophilicity may result in longer tissue retention, necessitating residue monitoring.
Computational Predictions
- Similarity Metrics : Tanimoto and Dice indices indicate the target compound shares ~70% structural similarity with sulfamethazine, suggesting overlapping bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
